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Compound of Interest

Compound Name:
Meta-methyl 4-anilino-1-Boc-

piperidine

Cat. No.: B3371347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the characterization of meta-
methyl 4-anilino-1-Boc-piperidine, a key intermediate in the synthesis of various compounds

of interest in drug discovery and development, including fentanyl-related molecules. This

document details the physicochemical properties, proposed synthesis, and analytical

characterization of this compound. Detailed experimental protocols for its synthesis and

analysis are provided, along with tabulated quantitative data for easy reference and

comparison. Additionally, a potential signaling pathway associated with downstream derivatives

of this compound class is illustrated.

Introduction
tert-Butyl 4-(3-methylanilino)piperidine-1-carboxylate, also known as meta-methyl 4-anilino-1-
Boc-piperidine, is a substituted 4-anilinopiperidine derivative. The presence of the Boc (tert-

butoxycarbonyl) protecting group on the piperidine nitrogen makes it a stable and versatile

intermediate for further chemical modifications. The 4-anilinopiperidine scaffold is a core

structure in a variety of biologically active molecules, notably as a precursor to potent synthetic

opioids that interact with the central nervous system. A thorough understanding of the synthesis

and characterization of this intermediate is crucial for researchers in medicinal chemistry and

forensic sciences.
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Physicochemical Properties
The general physicochemical properties of meta-methyl 4-anilino-1-Boc-piperidine and its

isomers are summarized in Table 1. These properties are essential for handling, storage, and

designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of Methyl 4-anilino-1-Boc-piperidine Isomers

Property
meta-methyl 4-
anilino-1-Boc-
piperidine

ortho-methyl 4-
anilino-1-Boc-
piperidine

para-methyl 4-
anilino-1-Boc-
piperidine

Formal Name

4-[(3-

methylphenyl)amino]-

1-piperidinecarboxylic

acid, 1,1-dimethylethyl

ester[1]

4-[(2-

methylphenyl)amino]-

1-piperidinecarboxylic

acid, 1,1-dimethylethyl

ester

4-[(4-

methylphenyl)amino]-

1-piperidinecarboxylic

acid, 1,1-dimethylethyl

ester[2]

CAS Number 679409-60-0[1] 1154101-90-2 501673-99-0[2]

Molecular Formula C₁₇H₂₆N₂O₂[1] C₁₇H₂₆N₂O₂ C₁₇H₂₆N₂O₂[2]

Formula Weight 290.4 g/mol [1] 290.4 g/mol 290.4 g/mol [2]

Appearance Solid Crystalline solid A solid[2]

Solubility

DMF: 1 mg/ml;

DMSO: Slightly

soluble; Ethanol:

Slightly soluble[1]

DMF: 20 mg/ml;

DMSO: 10 mg/ml;

Ethanol: 20 mg/ml

DMF: 10 mg/ml;

DMSO: 1 mg/ml;

Ethanol: 2 mg/ml[2]

λmax 250 nm[1] 246 nm 247 nm[2]

Storage -20°C -20°C -20°C[2]

Stability ≥ 4 years ≥ 4 years ≥ 4 years[2]

Synthesis and Experimental Protocols
The synthesis of meta-methyl 4-anilino-1-Boc-piperidine is typically achieved through a

reductive amination reaction between 1-Boc-4-piperidone and m-toluidine. This common and
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efficient method involves the formation of an intermediate enamine or iminium ion, which is

then reduced in situ to the desired secondary amine.

General Synthesis Workflow
The logical workflow for the synthesis and purification of meta-methyl 4-anilino-1-Boc-
piperidine is depicted below.
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Synthesis Workflow

Reactants
(1-Boc-4-piperidone, m-toluidine)

Reductive Amination
(Reflux with Dean-Stark trap)
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(e.g., Toluene, p-TsOH)

Intermediate Formation
(Enamine/Iminium Ion)

Reduction
(e.g., NaBH4 or NaBH(OAc)3)

Crude Product

Work-up
(Quenching, Extraction)

Purification
(Column Chromatography)

Pure Product
(meta-methyl 4-anilino-1-Boc-piperidine)
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Caption: General workflow for the synthesis of meta-methyl 4-anilino-1-Boc-piperidine.

Detailed Experimental Protocol: Reductive Amination
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This protocol is adapted from the synthesis of structurally similar anilino-piperidines.

Materials:

1-Boc-4-piperidone

m-toluidine

Toluene

p-Toluenesulfonic acid (catalytic amount)

Methanol

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for eluent

Procedure:

Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in toluene, add m-toluidine (1.0

eq) and a catalytic amount of p-toluenesulfonic acid.

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the

water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC)

until the starting materials are consumed.

Cooling and Reduction: Cool the reaction mixture to room temperature. Evaporate the

toluene under reduced pressure. Dissolve the crude residue in methanol.
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Reducing Agent Addition: Slowly add sodium borohydride (1.1 eq) to the solution at 0°C.

Alternatively, for a milder reduction, sodium triacetoxyborohydride can be used in a solvent

like dichloromethane or 1,2-dichloroethane.

Reaction Quenching: After the reduction is complete (as monitored by TLC), quench the

reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

diethyl ether or ethyl acetate (3 x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes as the eluent to yield the pure meta-methyl 4-anilino-1-
Boc-piperidine.

Analytical Characterization
The structural confirmation and purity assessment of meta-methyl 4-anilino-1-Boc-piperidine
are performed using a combination of spectroscopic and chromatographic techniques. While a

complete set of published data for the meta-isomer is not readily available, the following tables

present expected and reported data for closely related isomers, which can be used for

comparative purposes.

Spectroscopic Data
Table 2: Predicted and Comparative Spectroscopic Data
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Technique Data Type

Predicted/Comparative
Values for Methyl 4-
anilino-1-Boc-piperidine
Isomers

¹H NMR Chemical Shift (δ)

Aromatic protons: 6.5-7.2 ppm

(multiplet)Piperidine CH-N:

3.8-4.2 ppm (broad

multiplet)Piperidine CH₂-

N(Boc): 2.8-3.2 ppm

(multiplet)Piperidine CH₂: 1.2-

2.1 ppm (multiplet)Boc (CH₃)₃:

~1.45 ppm (singlet)Aryl-CH₃:

~2.3 ppm (singlet)

¹³C NMR Chemical Shift (δ)

Aromatic C=C: 110-150

ppmBoc C=O: ~155 ppmBoc

C(CH₃)₃: ~79 ppmPiperidine

C-N: ~50 ppmPiperidine CH₂-

N(Boc): ~40 ppmPiperidine

CH₂: ~32 ppmBoc C(CH₃)₃:

~28 ppmAryl-CH₃: ~21 ppm

FT-IR Wavenumber (cm⁻¹)

N-H Stretch: ~3400 cm⁻¹C-H

Stretch (aliphatic/aromatic):

2850-3100 cm⁻¹C=O Stretch

(Boc): ~1690 cm⁻¹C=C Stretch

(aromatic): 1500-1600 cm⁻¹C-

N Stretch: 1160-1250 cm⁻¹

Mass Spec. m/z
[M+H]⁺ (for C₁₇H₂₆N₂O₂):

291.2067 (calculated)

Note: The predicted NMR and IR values are based on typical chemical shifts and vibrational

frequencies for the functional groups present in the molecule and data from similar compounds.

Chromatographic Data
Table 3: Exemplar Chromatographic Conditions and Data
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Technique Parameter Value/Condition

GC-MS Column HP-1MS (or equivalent)

Injector Temp. 280°C

Carrier Gas Helium

Ionization
Electron Ionization (EI) at 70

eV

MS Scan Range m/z 50-550

HPLC-TOF Column
C18 reverse-phase (e.g.,

Zorbax Eclipse XDB-C18)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B
0.1% Formic acid in Methanol

or Acetonitrile

Gradient
A suitable gradient from low to

high organic phase

Ionization
Electrospray Ionization (ESI),

positive mode

Mass Analyzer
Time-of-Flight (TOF) for

accurate mass measurement

Biological Context and Signaling Pathway
While meta-methyl 4-anilino-1-Boc-piperidine is primarily a synthetic precursor and is

expected to have low intrinsic biological activity, its derivatives, particularly after deprotection

and further functionalization, are known to be potent agonists of the μ-opioid receptor (MOR).

The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling

cascade leading to analgesia but also to adverse effects like respiratory depression and

euphoria.

Mu-Opioid Receptor Signaling Pathway
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The diagram below illustrates the canonical signaling pathway initiated by the activation of the

μ-opioid receptor by an agonist, a class of compounds for which meta-methyl 4-anilino-1-
Boc-piperidine is a precursor.

Mu-Opioid Receptor Signaling Pathway

Cell Membrane

ExtracellularIntracellular

μ-Opioid Receptor
(GPCR)

Gi/o Protein

Activates

Adenylyl Cyclase

cAMP

Converts

Voltage-gated
Ca²⁺ Channel

Ca²⁺

Influx

GIRK Channel

K⁺
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Opioid Agonist
(Fentanyl derivative)

Binds and Activates

Gαi/o-GTP Gβγ
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ATP
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(e.g., Analgesia, Reduced
Neurotransmitter Release)

Decreased levels lead toDecreased influx leads to Increased efflux leads to

Click to download full resolution via product page

Caption: Canonical Gi/o-coupled signaling pathway of the μ-opioid receptor.

Conclusion
meta-methyl 4-anilino-1-Boc-piperidine is a valuable chemical intermediate with significant

applications in the synthesis of pharmacologically active compounds. This guide has provided a

detailed summary of its physicochemical properties, a robust protocol for its synthesis via

reductive amination, and a framework for its analytical characterization. The included data,

while in some cases extrapolated from closely related isomers due to a lack of published

information on the specific meta-isomer, serves as a valuable resource for researchers. The

elucidation of the biological context through the μ-opioid receptor signaling pathway highlights

the importance of this class of molecules in drug development and neuroscience.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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